molecular formula C9H12N4O B8499716 2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile

2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile

Cat. No.: B8499716
M. Wt: 192.22 g/mol
InChI Key: NEEAUOCTEQKLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile is a heterocyclic compound that features both imidazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in critical cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
  • 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
  • Lenalidomide

Uniqueness

2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-oxo-3-piperidin-4-yl-1H-imidazole-5-carbonitrile

InChI

InChI=1S/C9H12N4O/c10-5-7-6-13(9(14)12-7)8-1-3-11-4-2-8/h6,8,11H,1-4H2,(H,12,14)

InChI Key

NEEAUOCTEQKLPK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(NC2=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (4 mL) was added to a solution of tert-butyl 4-(4-cyano-2-oxo-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (25 mg, 0.086 mmol) in dichloromethane (6 mL). After 20 min, the reaction was concentrated to give the title compound. MS 193.3 (M+1)
Quantity
4 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(4-cyano-2-oxo-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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